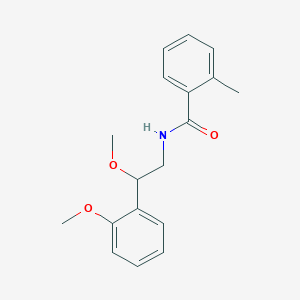

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

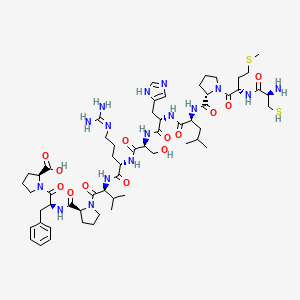

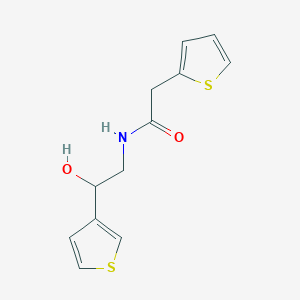

“N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-methylbenzamide” is a complex organic compound. It contains functional groups such as amide and ether, and aromatic rings .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis .Scientific Research Applications

Fungicidal Activity

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-methylbenzamide: has been investigated for its fungicidal properties. Researchers designed a series of related compounds based on biologically active splicing and receptor target structures. The results demonstrated excellent fungicidal activity, particularly against several plant pathogens:

The structure–activity relationship analysis revealed that introducing a t-butyl group in the side chain enhanced hydrophobic interactions with the active site. Additionally, the substituents on the benzene ring influenced the compound’s activity. Notably, one specific compound (I-1) exhibited fungicidal effects comparable to kresoxim-methyl in vivo and inhibited spore germination of P. oryzae Cav in vitro. This suggests its potential as a commercial fungicide for plant disease control .

Chemoselective Reagent for Amines

Beyond fungicidal activity, N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-methylbenzamide has other applications:

- Chemoselective Nature : The compound’s chemoselective behavior makes it useful as a protecting group for amines. It can be employed to temporarily shield amines during synthetic processes and then conveniently deprotected to regenerate free amines .

Organic Intermediates with Borate and Sulfonamide Groups

Another application involves the synthesis of organic intermediates:

- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide : This compound, containing borate and sulfonamide groups, can be synthesized through nucleophilic and amidation reactions. Its potential utility extends beyond fungicidal activity .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3/c1-13-8-4-5-9-14(13)18(20)19-12-17(22-3)15-10-6-7-11-16(15)21-2/h4-11,17H,12H2,1-3H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLWZHUZWSBEFDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC(C2=CC=CC=C2OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-methylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{3,9-dimethyl-7-[(2-methylphenyl)methyl]-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-t riazino[4,3-h]purinyl}acetamide](/img/structure/B2379706.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide](/img/structure/B2379709.png)

![N-(1,3-benzodioxol-5-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2379710.png)

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenoxyacetamide](/img/structure/B2379715.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-nitrophenyl)oxalamide](/img/structure/B2379719.png)

![2-amino-N-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2379721.png)